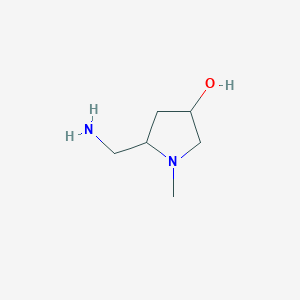

5-(Aminomethyl)-1-methylpyrrolidin-3-ol

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the synthesis of 2,5-bis(aminomethyl)furan was achieved via catalytic amination of 5-(hydroxymethyl)furfural with NH3 over a bifunctional catalyst . Another study reported the synthesis of 2,5-bis(N-methyl-aminomethyl)furan from 5-hydroxymethylfurfural via a two-step reaction in one pot .Molecular Structure Analysis

The molecular structure analysis of similar compounds has been reported. For example, the molecular structure, morphology, and growth mechanism of 5-hydroxymethyl furfural (HMF) derived humins were investigated using ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) experiments .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the alkylation and acylation of amines have been dealt with in previous sections: alkylation in Section 24.6 and acylation in Sections 21.4 and 21.5 .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the physical properties of food materials have defined those properties that can only be measured by physical means rather than chemical means .Mechanism of Action

Target of Action

The primary target of 5-(Aminomethyl)-1-methylpyrrolidin-3-ol, also known as Muscimol, is the GABA A receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

Muscimol acts as a potent and selective orthosteric agonist for the GABA A receptor . By mimicking the inhibitory neurotransmitter GABA, Muscimol activates these receptors, leading to the opening of chloride channels and subsequent hyperpolarization of neurons . This results in decreased neuronal excitability, which is crucial for maintaining the balance between excitation and inhibition in the central nervous system .

Biochemical Pathways

The activation of GABA A receptors by Muscimol leads to enhanced inhibitory neurotransmission . This can protect neurons from excitotoxic damage and has significant effects on the central nervous system . Furthermore, Muscimol can boost dopamine levels, alleviating anxiety and enhancing mood .

Pharmacokinetics

It is known that it is very soluble in water and slightly soluble in ethanol . More research is needed to fully understand the ADME properties of Muscimol and their impact on its bioavailability.

Result of Action

The activation of GABA A receptors by Muscimol leads to a range of effects on the central nervous system. These include neuroprotection, pain relief, cognitive modulation, and anticonvulsant properties . These diverse pharmacological effects underscore its therapeutic potential across a range of neurological and psychiatric disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Muscimol. It is known that certain environmental factors can alter DNA methylation profiles, which could potentially influence the action of various compounds . More research is needed to fully understand how environmental factors influence the action of Muscimol.

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-(Aminomethyl)-1-methylpyrrolidin-3-ol are not well-studied. Its structure suggests that it could interact with various enzymes, proteins, and other biomolecules. For instance, it could potentially act as a substrate or inhibitor for certain enzymes, given its aminomethyl and pyrrolidinol groups . These interactions could influence the activity of these enzymes and alter the course of the biochemical reactions they catalyze .

Cellular Effects

The cellular effects of this compound are currently unknown due to the lack of experimental data. Based on its structure, it could potentially influence cell function by interacting with various cellular components. For instance, it could affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is reasonable to hypothesize that its effects could change over time due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is plausible that its effects could vary with dosage, with potential threshold effects observed at certain concentrations and possible toxic or adverse effects at high doses .

Metabolic Pathways

Given its structure, it could potentially interact with various enzymes or cofactors and influence metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .

Properties

IUPAC Name |

5-(aminomethyl)-1-methylpyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-8-4-6(9)2-5(8)3-7/h5-6,9H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPOXBKJTQMEVHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933685-36-0 | |

| Record name | 5-(aminomethyl)-1-methylpyrrolidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-9H-xanthene-9-carboxamide](/img/structure/B3307492.png)

![N-(4-bromo-3-methylphenyl)-2-[3-(2-chlorophenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B3307494.png)

![3-(4-methylbenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3307498.png)

![N-(2-nitrophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3307500.png)

![3-(4-Methoxyphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B3307501.png)

![N-(3-nitrophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3307502.png)

![7H-Pyrrolo[2,3-d]pyrimidine, 7-(2-deoxy-beta-D-erythro-pentofuranosyl)-](/img/structure/B3307530.png)

![Piperazine, 1-[(1-methyl-3-pyrrolidinyl)methyl]-](/img/structure/B3307575.png)

![2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B3307587.png)